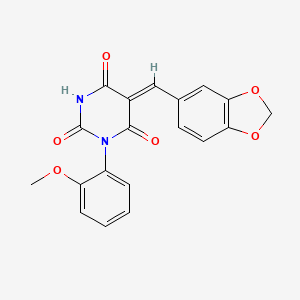![molecular formula C20H22Cl2N2O2 B4738040 N,N'-bis[2-(3-chlorophenyl)ethyl]succinamide](/img/structure/B4738040.png)
N,N'-bis[2-(3-chlorophenyl)ethyl]succinamide
説明
N,N'-bis[2-(3-chlorophenyl)ethyl]succinamide, commonly known as succinylsulfathiazole, is a sulfonamide derivative that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and has a molecular formula of C22H24Cl2N2O2S. This compound is known for its broad-spectrum antibacterial activity and has been used in various applications in the field of biology and medicine.
作用機序
The mechanism of action of succinylsulfathiazole is based on its ability to inhibit the synthesis of folic acid in bacteria. Folic acid is an essential nutrient for bacterial growth, and its inhibition leads to the disruption of the bacterial metabolic pathways, ultimately leading to bacterial death.
Biochemical and Physiological Effects:
Succinylsulfathiazole has been found to have various biochemical and physiological effects on bacterial cells. It has been shown to inhibit the activity of dihydropteroate synthase, an enzyme involved in the synthesis of folic acid. This inhibition leads to the depletion of intracellular folate levels, which in turn affects the synthesis of nucleic acids and proteins, ultimately leading to bacterial death.
実験室実験の利点と制限
One of the major advantages of using succinylsulfathiazole in laboratory experiments is its broad-spectrum antibacterial activity. It can be used to study the mechanisms of bacterial growth and antibiotic resistance in a wide range of bacterial species. However, one of the limitations of using this compound is its potential toxicity to mammalian cells. Therefore, it is important to use appropriate safety precautions when working with this compound.
将来の方向性
There are several future directions for research on succinylsulfathiazole. One area of research could focus on the development of new derivatives with improved antibacterial activity and reduced toxicity to mammalian cells. Another area of research could focus on the use of succinylsulfathiazole in combination with other antibiotics to enhance their antibacterial activity. Additionally, research could be conducted on the potential use of this compound in the treatment of bacterial infections in humans and animals.
Conclusion:
In conclusion, succinylsulfathiazole is a valuable tool in scientific research due to its broad-spectrum antibacterial activity. It has been widely used in various applications in the field of biology and medicine. Its mechanism of action involves the inhibition of folic acid synthesis in bacteria, ultimately leading to bacterial death. Although it has some limitations, succinylsulfathiazole has several advantages that make it a valuable tool in laboratory experiments. There are several future directions for research on this compound, and it is likely to continue to be an important tool in the study of bacterial growth and antibiotic resistance.
科学的研究の応用
Succinylsulfathiazole has been used in various scientific research applications, including microbiology, pharmacology, and toxicology. It has been found to have antibacterial activity against a wide range of gram-positive and gram-negative bacteria, making it a valuable tool for studying the mechanisms of bacterial growth and antibiotic resistance.
特性
IUPAC Name |
N,N'-bis[2-(3-chlorophenyl)ethyl]butanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Cl2N2O2/c21-17-5-1-3-15(13-17)9-11-23-19(25)7-8-20(26)24-12-10-16-4-2-6-18(22)14-16/h1-6,13-14H,7-12H2,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CONQKTLPCSJGGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCNC(=O)CCC(=O)NCCC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-bis[2-(3-chlorophenyl)ethyl]butanediamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{4-[(ethylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B4737958.png)
![N-(3-chloro-2-methylphenyl)-1-[(3-chlorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4737959.png)
![N-(3,5-dichlorophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4737974.png)
![2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-methoxy-3-(phenoxymethyl)phenyl]acrylamide](/img/structure/B4737981.png)
![2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-(2-ethylphenyl)hydrazinecarbothioamide](/img/structure/B4737989.png)
![2-{[2-(4-chlorophenoxy)ethyl]thio}-1,3-benzoxazole](/img/structure/B4737995.png)
![3-cyclopropyl-4-(difluoromethyl)-6-(1-ethyl-1H-pyrazol-4-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4738002.png)
![2-ethoxy-4-[(4-ethyl-1-piperazinyl)methyl]phenol](/img/structure/B4738003.png)
![methyl 4,5-dimethyl-2-({[8-methyl-2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4738022.png)
![6-[(4-chlorobenzyl)thio]-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B4738025.png)
![7-(1-azepanyl)-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B4738031.png)
![3-chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4738037.png)
![N-(5-chloro-2-methylphenyl)-2-{4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4738047.png)
